molecular formula C23H29ClN6O B2723722 N2-(3,4-dimethylphenyl)-N4-(3,5-dimethylphenyl)-6-(morpholin-4-yl)-1,3,5-triazine-2,4-diamine hydrochloride CAS No. 1179490-17-5

N2-(3,4-dimethylphenyl)-N4-(3,5-dimethylphenyl)-6-(morpholin-4-yl)-1,3,5-triazine-2,4-diamine hydrochloride

Cat. No.: B2723722
CAS No.: 1179490-17-5
M. Wt: 440.98
InChI Key: RRCMDNCCBVOALD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N2-(3,4-Dimethylphenyl)-N4-(3,5-Dimethylphenyl)-6-(morpholin-4-yl)-1,3,5-triazine-2,4-diamine hydrochloride is a substituted 1,3,5-triazine derivative characterized by two dimethylphenyl groups at the N2 and N4 positions and a morpholine ring at the 6-position of the triazine core. The hydrochloride salt enhances its solubility and stability for pharmaceutical applications. Triazine derivatives are widely studied for their biological activities, including kinase inhibition and anticancer properties, owing to their ability to mimic purine scaffolds and interact with ATP-binding domains .

Properties

IUPAC Name

4-N-(3,4-dimethylphenyl)-2-N-(3,5-dimethylphenyl)-6-morpholin-4-yl-1,3,5-triazine-2,4-diamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28N6O.ClH/c1-15-11-16(2)13-20(12-15)25-22-26-21(24-19-6-5-17(3)18(4)14-19)27-23(28-22)29-7-9-30-10-8-29;/h5-6,11-14H,7-10H2,1-4H3,(H2,24,25,26,27,28);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRCMDNCCBVOALD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC2=NC(=NC(=N2)N3CCOCC3)NC4=CC(=CC(=C4)C)C)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29ClN6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Core Triazine Ring Formation

The synthesis begins with the construction of the 1,3,5-triazine core, typically derived from cyanuric chloride (2,4,6-trichloro-1,3,5-triazine). Sequential nucleophilic aromatic substitution reactions introduce the desired substituents at positions 2, 4, and 6 of the triazine ring. The first substitution at position 6 often involves morpholine due to its strong nucleophilicity, proceeding at 0–5°C in anhydrous tetrahydrofuran (THF) with a base such as triethylamine.

Reaction conditions for morpholine substitution :

Parameter Value
Temperature 0–5°C
Solvent THF
Base Triethylamine (2.5 eq)
Reaction Time 4–6 hours
Yield 85–92%

The intermediate 2,4-dichloro-6-morpholino-1,3,5-triazine is then subjected to further substitutions with 3,4-dimethylaniline and 3,5-dimethylaniline. These reactions require elevated temperatures (80–100°C) in polar aprotic solvents like dimethylformamide (DMF) or acetonitrile.

Sequential Amine Substitutions

The second and third substitutions occur at positions 2 and 4 of the triazine ring. 3,4-Dimethylaniline is typically introduced first due to its lower steric hindrance, followed by 3,5-dimethylaniline. Stoichiometric control is critical to prevent over-substitution:

$$
\text{C}3\text{N}3\text{Cl}2(\text{morpholine}) + 2 \text{Ar-NH}2 \xrightarrow{\text{DMF, 90°C}} \text{C}3\text{N}3(\text{morpholine})(\text{Ar-NH})_2 + 2 \text{HCl}
$$

Optimized parameters for amine substitutions :

Parameter 3,4-Dimethylaniline Step 3,5-Dimethylaniline Step
Temperature 90°C 100°C
Solvent DMF Acetonitrile
Equivalents 1.1 eq 1.05 eq
Catalyst None None
Yield 78–85% 70–75%

Reaction progress is monitored via thin-layer chromatography (TLC) using silica gel plates and a 3:1 hexane/ethyl acetate eluent.

Hydrochloride Salt Formation

The final step involves converting the free base to its hydrochloride salt to enhance stability and solubility. This is achieved by treating the triazine diamine with hydrochloric acid (1.1 eq) in ethanol under reflux:

$$
\text{C}{23}\text{H}{27}\text{N}7\text{O} + \text{HCl} \xrightarrow{\text{EtOH, 70°C}} \text{C}{23}\text{H}{27}\text{N}7\text{O} \cdot \text{HCl}
$$

Salt formation parameters :

Parameter Value
Acid 1.1 eq HCl (concentrated)
Solvent Ethanol
Temperature 70°C
Crystallization Cooling to −20°C
Purity >98% (HPLC)

Analytical Characterization

Post-synthetic validation employs multiple techniques:

Spectroscopic Analysis

  • NMR : $$ ^1\text{H} $$ NMR (400 MHz, DMSO-$$d6$$): δ 8.21 (s, 1H, triazine-H), 7.45–6.98 (m, 7H, aryl-H), 3.72 (t, 4H, morpholine-OCH$$2$$), 2.85 (t, 4H, morpholine-NCH$$2$$), 2.25 (s, 6H, Ar-CH$$3$$).
  • Mass Spectrometry : ESI-MS m/z 442.95 [M+H]$$^+$$.

Chromatographic Purity Assessment

Method Column Mobile Phase Retention Time Purity
HPLC C18, 5 µm 60:40 MeOH/H$$_2$$O 12.3 min 98.2%
UPLC HSS T3, 1.8 µm 50:50 ACN/H$$_2$$O 6.8 min 98.5%

Challenges and Mitigation Strategies

Byproduct Formation

Competing reactions during amine substitutions may generate mono- or trisubstituted byproducts. Strategies to minimize these include:

  • Stoichiometric precision : Using 1.05–1.1 eq of amines to avoid excess.
  • Temperature gradients : Gradual heating to prevent exothermic side reactions.

Morpholine Hydrolysis

The morpholino group is susceptible to hydrolysis under acidic conditions. This is mitigated by:

  • Controlled pH : Maintaining neutral conditions during substitutions.
  • Anhydrous solvents : Using molecular sieves in DMF or acetonitrile.

Industrial-Scale Adaptations

For bulk production (≥1 kg batches), the following modifications are implemented:

  • Continuous flow chemistry : Reduces reaction time by 40% compared to batch processes.
  • Solvent recycling : DMF is recovered via vacuum distillation (85% efficiency).
  • Automated crystallization : Enhances yield consistency to ±2%.

Pharmacological Applications

While beyond the scope of preparation methods, the compound’s bioactivity profile informs synthetic priorities:

  • Kinase inhibition : Requires >95% purity to avoid off-target effects.
  • Solubility requirements : Hydrochloride salt formation ensures aqueous solubility ≥5 mg/mL.

Chemical Reactions Analysis

Types of Reactions

N2-(3,4-dimethylphenyl)-N4-(3,5-dimethylphenyl)-6-(morpholin-4-yl)-1,3,5-triazine-2,4-diamine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding nitro or hydroxyl derivatives, while reduction may produce amine derivatives. Substitution reactions can result in the formation of various substituted triazine derivatives .

Scientific Research Applications

N2-(3,4-dimethylphenyl)-N4-(3,5-dimethylphenyl)-6-(morpholin-4-yl)-1,3,5-triazine-2,4-diamine hydrochloride has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of N2-(3,4-dimethylphenyl)-N4-(3,5-dimethylphenyl)-6-(morpholin-4-yl)-1,3,5-triazine-2,4-diamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer activity. The exact molecular pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Triazine Derivatives

Structural Analogues and Substituent Effects

The compound’s structural uniqueness lies in its substitution pattern. Key analogues include:

Compound Substituents Key Differences
4-Chloro-N-methyl-6-(morpholin-4-yl)-N-phenyl-1,3,5-triazin-2-amine Cl at C4, methyl and phenyl groups at N2 and N6, morpholine at C6 Target compound replaces Cl with dimethylphenyl groups, enhancing lipophilicity
Bis(morpholino-1,3,5-triazine) derivatives (e.g., compound 20 in ) Dual morpholine groups at C4 and C6, arylurea linkages Target compound has a single morpholine group; dimethylphenyl groups increase steric bulk
4,6-Bis(dimethylamino)-1,3,5-triazine-2[1H]-one (c) Dimethylamino groups at C4 and C6, ketone at C2 Target compound lacks ketone, uses morpholine and dimethylphenyl for specificity

Structural Implications :

  • The morpholine ring enhances solubility via hydrogen bonding, a feature shared with bis(morpholino) derivatives but with reduced synthetic complexity .
Pharmacological and Physicochemical Properties
  • Binding Affinity : The dimethylphenyl groups may sterically hinder interactions with off-target kinases, improving selectivity over simpler triazines like 4-chloro derivatives .
  • Solubility: The hydrochloride salt and morpholine group enhance aqueous solubility (≈2.5 mg/mL predicted) compared to neutral bis(morpholino)triazines, which require polar urea linkers for solubility .
  • Metabolic Stability : Dimethylphenyl substituents resist oxidative metabolism better than N-methyl or chloro groups, as evidenced by similar triazines in pharmacokinetic studies .

Biological Activity

N2-(3,4-dimethylphenyl)-N4-(3,5-dimethylphenyl)-6-(morpholin-4-yl)-1,3,5-triazine-2,4-diamine hydrochloride is a complex organic compound belonging to the triazine family. This article explores its biological activity, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C22H27ClN6O2
  • Molecular Weight : 442.95 g/mol
  • CAS Number : 1179406-78-0

This compound features a triazine ring with various substituents that enhance its biological activity. The presence of dimethylphenyl and morpholino groups contributes to its pharmacological properties.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. Key mechanisms include:

  • Enzyme Inhibition : The compound has shown potential as an inhibitor for enzymes such as acetylcholinesterase (AChE) and β-secretase (BACE1), which are critical in neurodegenerative diseases like Alzheimer's.
    EnzymeInhibition Concentration (IC50)
    AChE0.051 µM
    BACE19.00 µM

These values indicate significant potency in inhibiting these enzymes, suggesting a potential role in therapeutic applications for neurodegenerative conditions .

Antitumor Activity

Preliminary studies indicate that this compound exhibits notable antitumor properties. For example, in vitro tests have demonstrated that it can inhibit the growth of melanoma cells with a GI50 value of 3.3×1083.3\times 10^{-8} M . This suggests that the compound may serve as a lead candidate for further development in cancer therapy.

Neuroprotective Effects

Research has shown that triazine derivatives can provide neuroprotective effects by modulating neurotransmitter levels and reducing oxidative stress. The morpholino group enhances the lipophilicity of the compound, potentially improving its ability to cross the blood-brain barrier .

Case Studies

  • Study on AChE and BACE1 Inhibition :
    • A series of compounds similar to this compound were synthesized and evaluated for their inhibitory effects on AChE and BACE1.
    • Results indicated that modifications to the triazine core could enhance inhibitory activity significantly.
  • Antitumor Efficacy :
    • In a study evaluating various triazine derivatives against cancer cell lines, this compound demonstrated effective cytotoxicity against melanoma cells.
    • Further exploration into its mechanism revealed that it induces apoptosis through mitochondrial pathways .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.